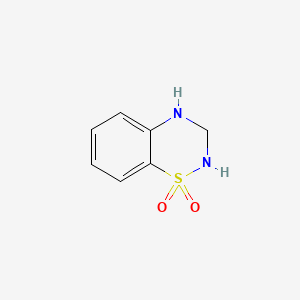

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Identity

The compound 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide represents a well-characterized member of the benzothiadiazine family, distinguished by its systematic nomenclature and unique chemical registry information. The International Union of Pure and Applied Chemistry designation follows standard heterocyclic naming conventions, incorporating the dihydro prefix to indicate the saturated nature of the thiadiazine ring and the 1,1-dioxide suffix to specify the oxidation state of the sulfur atom. This nomenclature system provides precise structural identification within the broader context of thiadiazine chemistry.

The chemical registry number 359-84-2 serves as the unique identifier for this compound in chemical databases worldwide. Alternative nomenclature includes the systematic name 2H-1,2,4-benzothiadiazine, 3,4-dihydro-, 1,1-dioxide, which emphasizes the tautomeric possibilities inherent in the ring system. The compound has been catalogued under various synonyms including 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide and the Italian designation 3,4-diidro-2H-1,2,4-benzotiodiazina 1,1-diossido.

Table 1: Chemical Identity and Registry Information

The molecular formula C₇H₈N₂O₂S indicates the presence of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This composition reflects the bicyclic structure with the characteristic sulfone functional group that defines the dioxide designation. The exact mass determination at 184.046 provides precise molecular weight information essential for analytical characterization and mass spectrometric identification.

属性

IUPAC Name |

3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXYPUDKVYVJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189466 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-84-2 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route

The primary classical method for synthesizing 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides involves the reaction of aniline derivatives with aldehydes or their derivatives. The key steps include:

- Reacting an aniline compound (substituted at various positions) with an aldehyde (R-CHO), where R can be hydrogen, lower alkyl, halogen, or halogenoalkyl groups.

- The reaction can be performed in the absence or presence of condensing agents.

- Bases such as alkali metal hydroxides (LiOH, NaOH, KOH) can be used to facilitate the reaction.

- Alternatively, small amounts of acids (mineral acids like hydrochloric, hydrobromic, or sulfuric acid) can catalyze the conversion of aldehyde derivatives (e.g., acetals) to the reactive aldehyde form in situ.

- The reaction mixture is typically evaporated to about one-third volume and poured into water to precipitate the product, which is then collected and recrystallized.

Starting Materials Preparation

- The aniline derivatives used are often prepared by sulfonylation of 3-R N-R' anilines with chlorosulfonic acid to introduce sulfonyl chloride groups.

- These intermediates are then reacted with ammonia or lower alkylamines (e.g., methylamine, ethylamine) to yield the sulfonamide starting materials.

Post-Synthesis Modifications

- In compounds containing sulfamyl-nitrogen with hydrogen, this hydrogen can be replaced by lower alkyl groups through alkylation.

- Alkali metal salts (sodium or potassium salts) of the starting materials can be reacted with reactive esters such as dimethyl sulfate or diethyl sulfate in the presence of alkali metal hydroxides to introduce alkyl substituents.

Example Substituents and Variations

- The 6-position of the benzothiadiazine ring can be substituted with halogens (fluorine, chlorine, bromine) or halogenoalkyl groups (e.g., trifluoromethyl).

- Lower alkyl groups such as methyl or ethyl can also be introduced at various positions.

Reaction Conditions and Solvents

- Solvents used include water, lower alkanols (methanol, ethanol, propanol, isopropanol, tert-butanol), ethers (e.g., diethylene glycol dimethyl ether), and formamides (e.g., dimethylformamide).

- Reaction temperatures and times vary depending on the substituents and specific reagents but generally involve mild heating.

Sustainable Catalytic Synthesis via Nickel Pincer Complexes

Overview

A recent advancement in the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives involves the use of nickel(II)-N∧N∧S pincer-type complexes as catalysts. This method is atom-economic, sustainable, and eco-friendly.

Reaction Scheme

- The reaction couples aromatic primary alcohols with 2-aminobenzenesulfonamide.

- The nickel catalyst (3 mol%) facilitates acceptorless dehydrogenative coupling.

- The byproducts are water and hydrogen gas, making the reaction environmentally benign.

Yields and Selectivity

- This catalytic method achieves high selectivity with yields up to 93%.

- The process is applicable to a broad range of substrates, with at least 24 derivatives synthesized successfully.

Mechanistic Insights

- The reaction proceeds via in situ generation of aldehyde from the primary alcohol.

- The aldehyde then couples with benzenesulfonamide to form the benzothiadiazine ring.

- Control experiments and mechanistic studies support this pathway.

Advantages

- Avoids the use of stoichiometric reagents or harsh conditions.

- Produces minimal waste.

- Scalable for large-scale synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Byproducts | Yield (%) | Notes |

|---|---|---|---|---|---|

| Classical Condensation | Aniline derivatives + Aldehydes | Acid or base catalysis; solvents like methanol, ethanol | Water (precipitation step) | Variable (typically moderate to high) | Allows substitution at various ring positions; alkylation possible post-synthesis |

| Nickel Pincer Complex Catalysis | Aromatic primary alcohols + 2-aminobenzenesulfonamide | 3 mol% Ni(II)-N∧N∧S complex; acceptorless dehydrogenative coupling | Water, Hydrogen gas | Up to 93% | Sustainable, atom-economic, eco-friendly; scalable |

Detailed Research Findings

The classical method, as detailed in patent US3163643A, provides a robust route to various substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides with diuretic and antihypertensive properties. The patent describes the preparation of alkali metal salts and alkylated derivatives, highlighting the versatility of the method.

The nickel-catalyzed method, reported in The Journal of Organic Chemistry (2024), represents a significant advancement in green chemistry approaches to benzothiadiazine synthesis. The catalyst's design and the reaction mechanism have been elucidated, demonstrating efficient coupling of benzyl alcohols with benzenesulfonamide under mild conditions.

Substituent effects on biological activity and synthesis have been studied, including 7-phenoxy-substituted derivatives synthesized via related methods, showing potential for further functionalization and application in medicinal chemistry.

化学反应分析

Functionalization via Alkylation

Alkylation at the N-2 position is a critical step for diversifying BTD derivatives.

Example Reaction :

text6,8-Dichloro-BTD + Sodium hydride → Deprotonation ↓ 2-Chloromethylpyridine → N-alkylation → 2-(Pyridylmethyl)-BTD derivative

Conditions : Anhydrous THF, 20°C, 12h .

Yield : 70–75% .

Ring Contraction and Chlorination

BTD derivatives undergo structural transformations under specific conditions:

-

Chlorination :

Reaction with Cl₂ in CH₂Cl₂/CHCl₃ yields sulfene intermediates, which further react to form chlorinated derivatives (e.g., 48–52 ) .

Substituent-Dependent Reactivity

The electronic nature of substituents significantly impacts reaction outcomes:

Notable Limitation :

-

Halogens at C-5 hinder dehydrogenation due to electronic effects, limiting access to unsaturated 2H-BTD derivatives .

Biological Activity Correlations

While not directly a reaction, synthesized BTD derivatives exhibit anticancer activity :

-

Eight compounds inhibited renal and non-small cell lung cancer cell lines (IC₅₀: 2–10 μM) .

-

Structure-activity relationships (SAR) highlight the necessity of heteroaryl substituents at C-3 for potency .

Table 1: Key Synthetic Routes for BTD Derivatives

| Method | Conditions | Key Product | Yield |

|---|---|---|---|

| Condensation | DBU, pyridine | 3-Heteroaryl-BTD | 65–85% |

| Manganese Catalysis | MnBr(CO)₅, NaOtBu, 100°C | Dihydro-BTD | 68% |

| Alkylation | NaH, THF, 20°C | N-2-Alkylated BTD | 70–75% |

Table 2: Substituent Effects on Reactivity

| Substituent Type | Position | Reactivity Outcome |

|---|---|---|

| Halogen (Cl, Br) | C-5 | Inhibits dehydrogenation |

| Aryl (e.g., Ph, 4-Br-Ph) | C-3 | Enhances anticancer activity |

科学研究应用

Pharmaceutical Applications

Benzothiadiazine derivatives have been extensively studied for their potential therapeutic effects. The following are notable applications:

Antihypertensive Agents

Benzothiadiazine compounds are primarily recognized for their role as diuretics and antihypertensive agents. They function by inhibiting sodium reabsorption in the kidneys, leading to increased urine output and reduced blood pressure. For instance, thiazide diuretics, a class that includes benzothiadiazines, are commonly prescribed for hypertension management.

Neuroprotective Effects

Recent studies have indicated that derivatives of benzothiadiazine may exhibit neuroprotective properties. For example, research on 7-phenoxy-substituted benzothiadiazines has shown their potential in enhancing AMPA receptor activity, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

Some studies suggest that benzothiadiazine derivatives can induce apoptosis in cancer cells. Their mechanism often involves the modulation of cellular signaling pathways that control cell proliferation and survival.

Agricultural Applications

Benzothiadiazines are also explored for their use in agriculture, particularly as herbicides and fungicides due to their ability to inhibit specific metabolic pathways in plants.

Herbicidal Properties

Research has demonstrated that certain benzothiadiazine compounds can effectively control the growth of undesirable plant species without significantly affecting crop yield. This selectivity makes them valuable in integrated pest management strategies.

Fungicidal Activity

Benzothiadiazines have shown promise as fungicides against various plant pathogens. Their application can reduce fungal infections in crops, thereby enhancing agricultural productivity.

Case Studies and Research Findings

Toxicological Considerations

While benzothiadiazines exhibit beneficial pharmacological properties, understanding their toxicity is crucial for safe application. Acute toxicity studies indicate that these compounds can have adverse effects at high doses; therefore, dosage regulation is essential when used therapeutically or agriculturally.

作用机制

The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide varies depending on its application:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Antihypertensive Activity: It inhibits the reabsorption of sodium and chloride ions in the kidneys, promoting diuresis and reducing blood pressure.

AMPA Receptor Modulation: The compound binds to the AMPA receptors, enhancing their activity and improving synaptic transmission, which can lead to cognitive enhancement.

相似化合物的比较

Hydrochlorothiazide (HCT)

- Structure : 6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.

- Key Differences : A sulfonamide (-SO₂NH₂) group at position 7 and a chlorine at position 5.

- Activity : Potent diuretic acting on kidney sodium-chloride symporters.

- Data : Melting point = 273°C; water solubility = 722 mg/L (25°C); pKa = 7.9, 9.2 .

- Comparison : The sulfonamide group in HCT enhances hydrogen-bonding interactions with renal targets, while the chlorine atom increases electron-withdrawing effects, stabilizing the thiadiazine ring. These modifications confer diuretic activity absent in the parent compound .

Cyclothiazide

7-Phenoxy-Substituted Derivatives (e.g., Compound 11m)

- Structure: 4-Cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide.

- Activity: Nanomolar AMPA receptor potentiator (EC₅₀ = 2.0 nM).

- Data : Binds one molecule per GluA2 dimer interface, confirmed by X-ray crystallography .

- Comparison: The 7-phenoxy group and 4-cyclopropyl substituent optimize hydrophobic interactions and metabolic stability, contrasting with the parent compound’s lack of receptor affinity .

Fluorinated Derivatives (e.g., Compound 12b)

- Structure : 7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide.

- Activity : Cognitive enhancer via AMPA receptor potentiation (oral bioavailability in rats).

- Comparison: Fluorination at the 4-position improves metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogues .

Physicochemical Properties

生物活性

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2H-1,2,4-benzothiadiazine derivatives has been achieved through various methods. Notably, a manganese-catalyzed dehydrogenative annulation has been developed, allowing for the efficient construction of this compound from readily available alcohols. This method not only enhances yield but also aligns with green chemistry principles by minimizing waste products .

Antimicrobial Properties

Research indicates that derivatives of 2H-1,2,4-benzothiadiazine exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. The structure-activity relationship (SAR) suggests that modifications to the benzothiadiazine core can enhance potency against specific pathogens .

Antitumor Activity

Several studies have investigated the antitumor potential of 2H-1,2,4-benzothiadiazine derivatives. In vitro assays reveal promising results against various cancer cell lines. For example, compounds have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cognitive Enhancement

Recent research highlights the role of 2H-1,2,4-benzothiadiazine as a positive allosteric modulator of AMPA receptors. This activity suggests potential applications in cognitive enhancement and neuroprotection. A specific derivative was shown to improve cognitive function in animal models after oral administration .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiadiazine derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies

The biological activity of 2H-1,2,4-benzothiadiazine is attributed to its ability to interact with various molecular targets. For instance:

- Antimicrobial Action : Likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.

- Antitumor Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of signaling pathways like PI3K/Akt.

- Cognitive Enhancement : Modulation of AMPA receptor activity leading to increased synaptic transmission.

常见问题

Basic: How can researchers optimize the synthesis of substituted 2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives?

Methodological Answer:

Synthetic optimization involves selecting substituents and reaction conditions to improve yield and purity. For example:

- N-Alkylation : Use brominated ketones or benzyl chlorides (e.g., 3-chlorobenzyl chloride) to introduce substituents at the 2- and 3-positions, achieving yields up to 96% under mild reflux conditions .

- Purification : Employ column chromatography with gradients (e.g., Hex:EtOAc 4:1) and confirm purity via TLC (Rf values: 0.2–0.22) .

- Functionalization : Modify the 4-position with acetic acid groups to enhance biological activity (e.g., aldose reductase inhibition) .

Advanced: What structural insights explain the nanomolar potency of 7-phenoxy-substituted derivatives as AMPA receptor modulators?

Methodological Answer:

SAXS, X-ray crystallography, and NMR reveal binding modes:

- Dimer Interface Binding : Compound 11m (EC50 = 2.0 nM) occupies subsites A and C at the GluA2-LBD dimer interface, mimicking interactions of two monomeric ligands .

- Substituent Impact : 3-Methoxy groups on the phenoxy ring enhance hydrophobic interactions, while 4-cyclopropyl groups stabilize hydrogen bonding .

- Validation : Compare SAXS-derived dimerization curves and Hill coefficients to confirm single-molecule binding per dimer .

Basic: Which analytical techniques are critical for characterizing benzothiadiazine 1,1-dioxide derivatives?

Methodological Answer:

Standard protocols include:

- NMR Spectroscopy : Analyze substituent positions via δ values (e.g., 6,7-dichloro derivatives show δ 7.35–7.92 ppm for aromatic protons) .

- Mass Spectrometry : Confirm molecular ions (e.g., m/z 442 [M-H]⁻ for dichloro derivatives) .

- Melting Point Analysis : Verify crystallinity (e.g., 104–108°C for ethyl 6,7-dichloro derivatives) .

Advanced: How do hydrolysis conditions influence degradation pathways of benzothiadiazine 1,1-dioxides?

Methodological Answer:

Degradation under humidity (85%) or aqueous media involves:

- Stepwise Hydrolysis : 2-Methyl derivatives degrade to N-(2-(N-methylsulfamoyl)phenyl)formamide, stabilized by intramolecular N-H···O bonds .

- Crystallographic Validation : Use MoKα X-ray diffraction to identify triclinic P1 space groups (a = 4.8465 Å, V = 450.76 ų) and hydrogen-bonded 1D chains .

- Kinetic Analysis : Apply stopped-flow HPLC to quantify enantiomerization and hydrolysis rates, noting pyrrolo substituents reduce degradation .

Advanced: What structure-activity relationships (SAR) govern aldose reductase inhibition?

Methodological Answer:

Key SAR findings from molecular docking and in vitro assays:

- N4-Acetic Acid Groups : Enhance binding to ALR2 catalytic sites (IC50 = 0.032–0.975 µM) .

- Halogen Substituents : 7-Chloro groups increase potency by 10-fold compared to unsubstituted analogs .

- In Vivo Validation : Top candidates (e.g., 9m ) reduce sorbitol accumulation in diabetic rat sciatic nerves by >50% .

Advanced: How do dimeric benzothiadiazine derivatives enhance AMPA receptor modulation?

Methodological Answer:

Dimer design leverages X-ray cocrystal data (GluA2-LBD):

- 6,6'-Ethylene Linkers : Compound 22 (EC50 = 1.4 nM) bridges two BTD scaffolds, occupying both dimer interface sites .

- Synergistic Binding : Dimerization increases potency 10,000-fold compared to monomers by stabilizing receptor conformations .

Advanced: How to resolve contradictions in AMPA modulator potency across alkyl-substituted derivatives?

Methodological Answer:

Contradictions arise from substituent positioning:

- 3-Methyl vs. 4-Cyclopropyl : 3-Methyl directs scaffold orientation, enabling 2,3,4-trialkyl derivatives (EC2× = 2.7–4.3 µM) to outperform 4-cyclopropyl analogs (EC2× = 60 µM) .

- Hydrogen Bond Donors : 2-Position donors are non-essential, as shown by 3,4-dimethyl derivatives retaining activity .

Advanced: How do enantiomerization kinetics affect benzothiadiazine stability?

Methodological Answer:

Dynamic HPLC and sfMDHPLC reveal:

- Acidic Medium : 4-N-methyl derivatives enantiomerize faster (k = 0.12 s⁻¹) than 2-N-methyl analogs due to steric effects .

- Hydrolysis Resistance : Pyrrolo substituents at 3,4-positions reduce hydrolysis rates by 40% .

Basic: How to evaluate aqueous stability for preclinical studies?

Methodological Answer:

- Accelerated Hydrolysis : Incubate compounds at 37°C/85% humidity and monitor degradation via LC-MS .

- Crystallographic Stability Tests : Compare Hirshfeld surfaces (dnorm mapping) to identify O···H (33.9%) and H···H (40.6%) interactions that enhance crystal stability .

Advanced: What molecular docking strategies predict ALR2 inhibitory activity?

Methodological Answer:

- Docking Software : Use AutoDock Vina with ALR2 crystal structures (PDB: 1PWM) .

- Scoring Parameters : Prioritize halogen-π interactions (e.g., 7-chloro with Trp111) and hydrogen bonds with Tyr48/His110 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。